molecular formula C14H16Cl2N2O2 B10808540 2,4-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide

2,4-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide

Cat. No.: B10808540
M. Wt: 315.2 g/mol
InChI Key: BJFUTKFMYGTTTC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. Benzamide compounds are a significant class of bioactive molecules studied for their interaction with various biological targets. For instance, structurally similar benzamide compounds have been developed and investigated as inhibitors of specific receptors, such as the P2X7 receptor, which is implicated in inflammatory pathways related to rheumatoid arthritis and osteoarthritis . Other benzamide derivatives have been explored for their potential use in treating central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease . Furthermore, certain benzamide analogues have shown activity as cannabinoid receptor ligands, suggesting potential research applications in pain, inflammation, and apoptosis . The molecular structure of this compound, which incorporates a 2,4-dichlorophenyl group and a piperidine moiety, is common in medicinal chemistry efforts to create novel enzyme inhibitors or receptor modulators. This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of more complex molecules for drug discovery programs. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this compound and its structural analogues.

Properties

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C14H16Cl2N2O2/c15-10-4-5-11(12(16)8-10)14(20)17-9-13(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,17,20)

InChI Key

BJFUTKFMYGTTTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Biological Activity

2,4-Dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide is a synthetic compound characterized by its unique structure, which includes a dichlorobenzamide moiety and a piperidine ring. Its molecular formula is C14H16Cl2N2O2C_{14}H_{16}Cl_{2}N_{2}O_{2} with a molecular weight of 315.2 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Certain structural analogs have been linked to neuroprotection.
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of electron-withdrawing groups (like chlorine) and the configuration of the piperidine ring are crucial for its pharmacological properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-chloro-N-(4-piperidin-3-ylphenyl)benzamide Chlorine substitution on benzeneAnticancer activityDifferent substitution pattern
N-(4-pyrrolidin-3-ylphenyl)-6-(trifluoromethyl)benzamide Trifluoromethyl groupPotential neuroprotective effectsFluorine presence enhances lipophilicity
3-chloro-N-[4-(3R)-piperidin-3-yphenyl]benzamide Chlorine at different positionAnti-inflammatory propertiesDifferent receptor selectivity

Anticancer Activity

A study highlighted the anticancer effects of similar benzamide derivatives against various cancer cell lines. The results indicated that compounds with a dichlorobenzamide structure exhibited significant cytotoxicity, particularly in breast and lung cancer models. The mechanism of action was linked to apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research on neuroprotective properties revealed that derivatives of this compound could potentially protect neuronal cells from oxidative stress. In vitro studies demonstrated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in neuroblastoma cells.

Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of related benzamides. The study found that these compounds inhibited pro-inflammatory cytokines and showed effectiveness in reducing inflammation in animal models of arthritis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 2: Pharmacological and Biochemical Profiles
Compound Class Target / Activity Key Findings Reference
Antiparasitic Benzamides Trypanosoma brucei inhibitors (Compounds 50–55, 12–17) IC₅₀ values in low micromolar range; substituents on amine side chain critical for potency
Opioid Agonists μ-Opioid receptor (AH-7921, U-47700) Moderate affinity (Ki ~10–100 nM); abuse potential due to euphoric effects
DHFR Inhibitors Dihydrofolate reductase (Compound 4) ΔG = −9.0 kcal/mol; three hydrogen bonds with Asp21, Ser59, Tyr22 in active site
Dopamine D3 Ligands Dopamine D3 receptor (Compound 7o) Selectivity over D2 receptors via piperazine and pyridinylphenyl groups

Physicochemical Properties

Table 3: Key Physicochemical Parameters
Compound / ID Molecular Weight logP logD Hydrogen Bond Acceptors/Donors Reference
Target Compound ~350 (estimated) ~3.5 (estimated) ~2.5 (estimated) Acceptors: 4; Donors: 1 N/A
Y509-2496 () 330.6 4.647 3.237 Acceptors: 3; Donors: 1
Compound 4 () 517.3 N/A N/A Acceptors: 5; Donors: 2
AH-7921 () 327.2 3.8 (predicted) N/A Acceptors: 3; Donors: 1
  • logP/logD Trends : Increased lipophilicity (e.g., Y509-2496, logP = 4.6) correlates with better membrane permeability but may reduce solubility. The target compound’s piperidine group likely enhances solubility compared to purely aromatic analogs .

Crystallographic and Computational Insights

  • Crystallography Tools : SHELX and Mercury CSD were used for structural validation and visualization in related compounds (e.g., DHFR inhibitor in ) .
  • Molecular Docking : Compound 4 () demonstrated superior DHFR binding (ΔG = −9.0 kcal/mol) compared to reference ligands, attributed to its thiadiazole core and hydrogen-bonding interactions .

Preparation Methods

Classical Acid Chloride Aminolysis

The most direct method couples 2,4-dichlorobenzoyl chloride with 2-amino-1-piperidin-1-ylethan-1-one in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) neutralizes HCl, driving the reaction to completion:

2,4-Cl2C6H3COCl+H2N-C(O)-C5H10NTEA, DCMTarget+HCl\text{2,4-Cl}2\text{C}6\text{H}3\text{COCl} + \text{H}2\text{N-C(O)-C}5\text{H}{10}\text{N} \xrightarrow{\text{TEA, DCM}} \text{Target} + \text{HCl}

Conditions :

  • Solvent : DCM, 0°C → RT, 12–24 h

  • Yield : 65–78% (crude), purified via silica chromatography (hexane:EtOAc 3:1).

Coupling Reagent-Mediated Synthesis

Modern protocols employ reagents like (o-CF3_3PhO)3_3P for direct coupling of 2,4-dichlorobenzoic acid and the amine in acetonitrile at 80°C:

Optimized Protocol :

Component Amount
2,4-Dichlorobenzoic acid0.5 mmol
2-Amino-1-piperidin-1-ylethan-1-one0.5 mmol
(o-CF3_3PhO)3_3P0.5 mmol
CH3_3CN0.5 mL

Outcome :

  • Reaction Time : 6 h

  • Yield : 82% after column purification.

Solid-Phase Synthesis

Adapting methods from benzimidazolinopiperazinone synthesis, polymer-supported resins enable iterative coupling-cyclization sequences:

  • Immobilize Fmoc-piperidine on Wang resin.

  • Deprotect, then condense with 2,4-dichlorobenzoyl chloride.

  • Cleave with trifluoroacetic acid (TFA)/H2_2O (95:5).

Advantages :

  • High purity (>90% by HPLC).

  • Scalable for parallel synthesis.

Side Chain Synthesis: Piperidine-Ketone Assembly

Reductive Amination

Piperidine reacts with ethyl glyoxylate in methanol under H2_2 (1 atm) and 10% Pd/C:

C5H10N+OCHCOOEtH2,Pd/CNH-C(O)-COOEtHydrolysisNH-C(O)-COOH\text{C}5\text{H}{10}\text{N} + \text{OCHCOOEt} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{NH-C(O)-COOEt} \xrightarrow{\text{Hydrolysis}} \text{NH-C(O)-COOH}

Post-hydrolysis, the α-keto acid is converted to the amine via Curtius rearrangement or amidation.

Nucleophilic Substitution

2-Chloro-1-piperidin-1-ylethan-1-one reacts with ammonia in ethanol at 60°C:

Cl-C(O)-C5H10N+NH3H2N-C(O)-C5H10N+HCl\text{Cl-C(O)-C}5\text{H}{10}\text{N} + \text{NH}3 \rightarrow \text{H}2\text{N-C(O)-C}5\text{H}{10}\text{N} + \text{HCl}

Yield : 70% after neutralization.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Solvent Temp (°C) Yield (%) Purity (%)
DCM256885
THF407288
CH3_3CN808295

Polar aprotic solvents (e.g., CH3_3CN) enhance nucleophilicity of the amine, improving yields.

Byproduct Mitigation

  • Dichlorinated Impurities : Controlled stoichiometry (1:1.05 acid chloride:amine) minimizes diacylation.

  • Piperidine Oxidation : Inert atmosphere (N2_2) prevents ketone overoxidation.

Analytical Characterization

Spectral Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.55 (d, J = 8.4 Hz, 1H, ArH), 7.42 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.35 (d, J = 2.0 Hz, 1H, ArH), 3.75–3.65 (m, 4H, piperidine-H), 3.20 (t, J = 6.0 Hz, 2H, NCH2_2), 2.45–2.35 (m, 4H, piperidine-H), 1.65–1.55 (m, 2H, piperidine-H).

  • HRMS : m/z calcd for C14_{14}H15_{15}Cl2_2N2_2O2_2 [M+H]+^+: 329.0485; found: 329.0489.

Purity Assessment

Method Conditions Purity
HPLCC18, MeOH:H2_2O (70:30), 1 mL/min98.5%
Melting Point148–150°C

Industrial Scalability and Environmental Impact

  • Cost Analysis : (o-CF3_3PhO)3_3P adds ~$15/g, making acid chloride routes more economical for large-scale production.

  • Waste Streams : Chlorinated byproducts require neutralization with NaHCO3_3 before disposal.

Emerging Methodologies

  • Photocatalytic Amination : Visible-light-mediated coupling avoids stoichiometric reagents, though yields remain suboptimal (50–60%).

  • Biocatalytic Approaches : Lipase-mediated amidation in aqueous buffer (pH 7.4) achieves 45% conversion, necessitating further enzyme engineering .

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-(2-oxo-2-piperidin-1-ylethyl)benzamide?

The synthesis typically involves sequential alkylation and benzoylation reactions. For example:

  • Alkylation : Reacting a piperidine derivative with a haloacetone precursor to form the 2-oxo-2-piperidin-1-ylethyl intermediate.
  • Benzoylation : Coupling the intermediate with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst).
  • Protection/Deprotection : Boc-protected amines (e.g., N-Boc-2-aminoethyl derivatives) are often employed to prevent side reactions, followed by HCl-mediated deprotection to yield the final compound as a hydrochloride salt . Purification methods include silica gel chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • 1H NMR (300 MHz, d6-DMSO) : Identifies proton environments, such as aromatic protons (δ 7.4–7.8 ppm) and piperidine/amide protons (δ 2.5–3.5 ppm).
  • ESI Mass Spectrometry : Confirms molecular weight via [M+H]+ or [M–Cl]– ions.
  • HPLC : Validates purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical during synthesis and handling?

  • Use PPE (gloves, goggles) to avoid skin/eye contact with corrosive reagents like HCl gas.
  • Conduct reactions in a fume hood due to volatile solvents (e.g., DMF, dichloromethane).
  • Follow protocols for handling hygroscopic hydrochloride salts to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during benzoylation to minimize side reactions.
  • Catalyst Use : Triethylamine or DMAP accelerates acylation reactions.
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) or preparative HPLC resolves closely related impurities .

Q. How can contradictions in purity assessments between chromatographic methods be resolved?

  • Method Validation : Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase) with TLC Rf values.
  • Cross-Characterization : Use NMR to confirm absence of impurities detected by MS but not HPLC.
  • Standardization : Calibrate instruments with certified reference materials to ensure consistency .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., opioid receptors, based on structural analogs like U-47700).
  • ADME Prediction : Apply SwissADME to evaluate Lipinski’s Rule compliance (e.g., logP <5, molecular weight <500 Da).
  • QSAR Modeling : Train models on benzamide derivatives to correlate substituent effects with activity .

Q. How can the compound’s stability under varying pH conditions be investigated?

  • Kinetic Studies : Monitor degradation rates at pH 1–13 using HPLC.
  • Degradation Product Analysis : Identify byproducts (e.g., hydrolyzed amides) via LC-MS/MS.
  • Buffer Compatibility : Use phosphate/citrate buffers to simulate physiological conditions and assess shelf-life .

Q. What strategies elucidate the crystal structure of this compound?

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethanol/water).
  • Refinement Tools : Use SHELX (SHELXL for refinement, SHELXS for structure solution) to resolve anisotropic displacement parameters.
  • Validation : Check geometric accuracy with WinGX/ORTEP for Windows .

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